![molecular formula C6H10OS2 B14313564 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol CAS No. 112164-95-1](/img/structure/B14313564.png)
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol is an organic compound characterized by the presence of both sulfur and hydroxyl functional groups. This compound is part of the family of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol typically involves the reaction of ethylsulfanylacetylene with a suitable thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced sulfur-containing compounds.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Methylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- 2-{[(Propylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- 2-{[(Butylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
Uniqueness
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol is unique due to its specific combination of ethylsulfanyl and hydroxyl functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
112164-95-1 |
|---|---|
Molekularformel |
C6H10OS2 |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
2-(2-ethylsulfanylethynylsulfanyl)ethanol |
InChI |
InChI=1S/C6H10OS2/c1-2-8-5-6-9-4-3-7/h7H,2-4H2,1H3 |
InChI-Schlüssel |
AOTCAVLLSXIXCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC#CSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


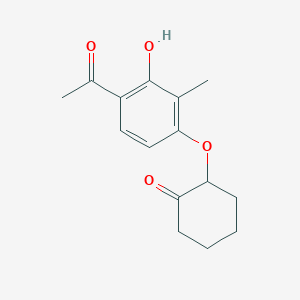
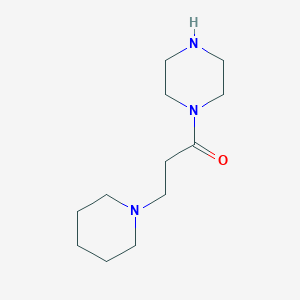
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
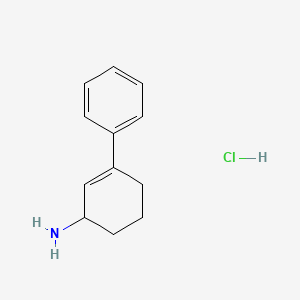
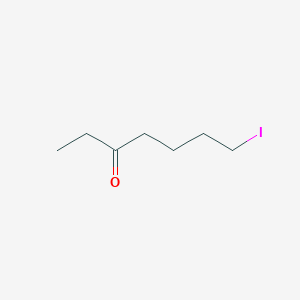
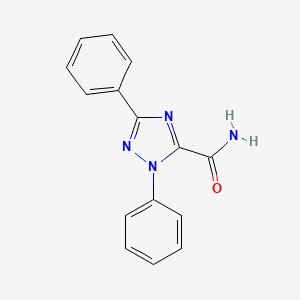
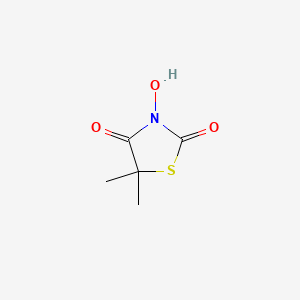
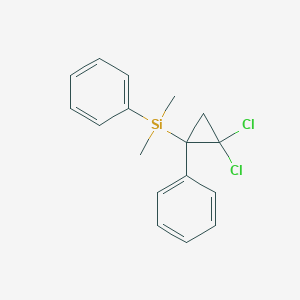
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)

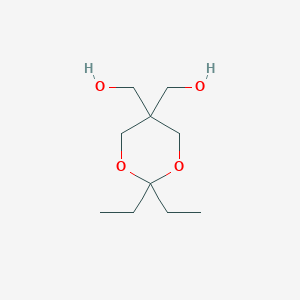
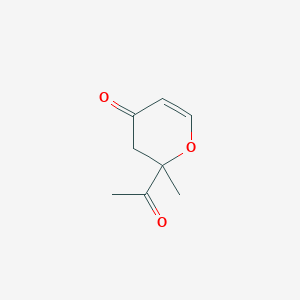
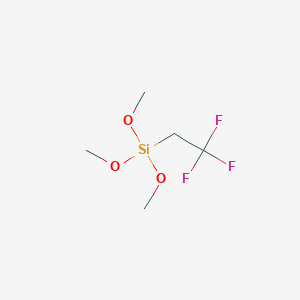
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
